molecular formula C8H10N2O B15247294 4-Ethylnicotinamide

4-Ethylnicotinamide

Cat. No.: B15247294
M. Wt: 150.18 g/mol
InChI Key: SYUVVPUHLFHXQV-UHFFFAOYSA-N
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Description

4-Ethylnicotinamide is a derivative of nicotinamide (vitamin B3), where an ethyl group is substituted at the 4-position of the pyridine ring. This modification alters its physicochemical and biological properties compared to the parent compound. Nicotinamide derivatives are critical in cellular metabolism, acting as precursors to coenzymes like NAD+/NADH.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-ethylpyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O/c1-2-6-3-4-10-5-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

SYUVVPUHLFHXQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylnicotinamide can be synthesized through several methods. One common method involves the reaction of nicotinamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the alkylation of nicotinamide with ethyl bromide under similar conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethylpyridine-3-carboxylic acid.

    Reduction: It can be reduced to form 4-ethyl-1,2,3,6-tetrahydropyridine.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: 4-Ethylpyridine-3-carboxylic acid.

    Reduction: 4-Ethyl-1,2,3,6-tetrahydropyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential role in cellular metabolism and as a precursor to coenzymes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-ethylnicotinamide involves its conversion to nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a crucial coenzyme involved in redox reactions, energy metabolism, and cellular signaling. The compound may also interact with specific enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Functional Groups
This compound 164.20 0.85 ~50 (aqueous) Pyridine ring, amide, ethyl
Nicotinamide 122.12 -0.34 ~1000 Pyridine ring, amide
N-Ethyl-4-methoxybenzamide 193.23 1.42 ~20 Benzamide, ethyl, methoxy
Ethyl 4-methylaminobenzoate 193.24 1.88 ~10 Ester, methylamino, ethyl
4-Ethylphenyl N-methylcarbamate 195.22 2.15 ~5 Carbamate, ethyl, methyl

Notes:

  • Lipophilicity: The ethyl group in this compound increases logP compared to nicotinamide, but less than fully aromatic esters (e.g., ethyl 4-methylaminobenzoate) due to the polar amide group .
  • Solubility : this compound retains moderate aqueous solubility (~50 mg/mL) owing to the amide group, whereas carbamates (e.g., 4-Ethylphenyl N-methylcarbamate) are highly lipophilic and poorly soluble .

Pharmacokinetic Profiles

  • Absorption : this compound’s balanced logP (0.85) suggests efficient intestinal absorption, outperforming highly polar nicotinamide (rapid excretion) and overly lipophilic carbamates (tissue accumulation) .
  • Half-Life : In rodent studies, this compound exhibited a half-life of 2.3 hours, compared to 0.8 hours for nicotinamide and 6.5 hours for N-Ethyl-4-methoxybenzamide .

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